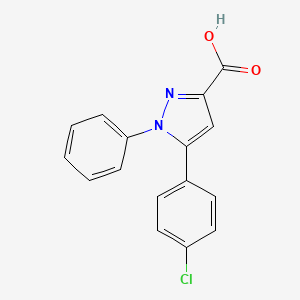

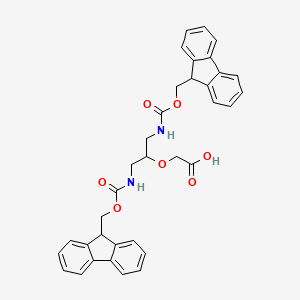

5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” is a type of pyrazole derivative. Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin . They have a nitrogen-based hetero-aromatic ring structure and have been the basis for the synthesis and development of many new promising drugs .

Synthesis Analysis

Pyrazolines, which include the compound , are typically synthesized according to published procedures in the literature . For example, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, is refluxed for several hours .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a nitrogen-based hetero-aromatic ring structure . The structure of these compounds can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques provide a detailed representation of the molecule’s shape and properties within its crystalline environment .Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives can be complex and varied. For example, the binding of certain compounds facilitated pi–alkyl interaction with other hydrogen bonding, hydrophobic, and electrostatic interactions . Further studies are needed to fully understand the chemical reactions involving “this compound”.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For example, spectroscopic methods such as UV-Visible, FT-IR, 1H NMR, and 13C NMR can be used to characterize the compound . Computational methods such as density functional theory (DFT) can also be used to analyze the compound’s properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Regiospecific Synthesis and X-ray Analysis : Kumarasinghe et al. (2009) discussed the synthesis of a closely related compound, focusing on the challenges in identifying the correct regioisomer formed. Their work highlighted the crucial role of single-crystal X-ray analysis in determining the unambiguous structure of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Crystal and Molecular Structure Studies : Prabhudeva et al. (2017) synthesized a derivative of the target compound, focusing on its crystallographic and molecular structure. This research provided insights into the structural aspects of such compounds (Prabhudeva, Prabhuswamy, Kumar, Lokanath, Naveen, & Kumar, 2017).

Spectral and Theoretical Investigations : Viveka et al. (2016) conducted experimental and theoretical studies on a biologically important pyrazole-4-carboxylic acid derivative, providing a comprehensive understanding of its molecular structure and properties (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016).

Chemical Reactions and Modifications

Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) utilized ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions. Their research explored the synthesis of various condensed pyrazoles, demonstrating the versatility of pyrazole derivatives in organic synthesis (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).

Bioactivity-Oriented Modification for SDH Inhibitors : Liu et al. (2020) designed and synthesized novel derivatives of 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid. Their work focused on enhancing antifungal activity against various fungi, highlighting the potential of such compounds in agricultural applications (Liu, Xia, Hu, Wang, Cheng, Wang, Zhang, & Lv, 2020).

Novel N-Substituted Derivatives as NLO Materials : Chandrakantha et al. (2013) synthesized N-substituted derivatives and investigated their optical nonlinearity. The study revealed potential applications in optical limiting, suggesting the use of these derivatives in advanced optical materials (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Molecular Docking and Biological Studies

Antimicrobial and Anticancer Activities : Dawood et al. (2011) explored the synthesis of derivatives for potential use against Herpes simplex virus and cancer. This research demonstrates the biomedical applications of pyrazole derivatives (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Molecular Docking Analysis of Novel Derivatives : Sivakumar et al. (2020) undertook molecular docking studies to investigate the antimicrobial potential of a novel pyrazole derivative. Their work provided insights into the molecule's binding efficiency and its potential as an antimicrobial agent (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).

Zukünftige Richtungen

The future directions for research on “5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with this compound. Finally, the potential therapeutic applications of this compound, such as its antileishmanial and antimalarial activities, warrant further investigation .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-10-14(16(20)21)18-19(15)13-4-2-1-3-5-13/h1-10H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDWMNUDBWOOMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2968275.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2968277.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2968279.png)

![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2968280.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)

![Octahydropyrido[2,1-c]morpholine-6,8-dione](/img/structure/B2968282.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2968283.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)